molecular formula C19H24BrNO3 B586292 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide CAS No. 31804-72-5

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide

Cat. No.: B586292
CAS No.: 31804-72-5
M. Wt: 394.309
InChI Key: VQNLLFHKHDXJRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

31804-72-5

Molecular Formula

C19H24BrNO3

Molecular Weight

394.309

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide

InChI

InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H

InChI Key

VQNLLFHKHDXJRM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br

Synonyms

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide

Origin of Product

United States

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